N-(1-Benzoylpiperidin-4-yl)-2-chloro-N-methylpropanamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Benzoylpiperidin-4-yl)-2-chloro-N-methylpropanamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Benzoyl Group: The benzoyl group is introduced through a reaction with benzoyl chloride in the presence of a base such as triethylamine.
Chlorination and Methylation: The final steps involve the chlorination of the propanamide moiety and subsequent methylation to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(1-Benzoylpiperidin-4-yl)-2-chloro-N-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
N-(1-Benzoylpiperidin-4-yl)-2-chloro-N-methylpropanamide has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system.
Biological Studies: The compound is used in studies related to its pharmacological effects, including its potential as an analgesic or anesthetic.
Industrial Applications: It is employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-Benzoylpiperidin-4-yl)-2-chloro-N-methylpropanamide involves its interaction with specific molecular targets in the body. It is believed to act on the central nervous system by modulating neurotransmitter release and receptor activity. The compound may interact with opioid receptors, leading to analgesic effects . Additionally, it may inhibit certain enzymes involved in neurotransmitter degradation, thereby enhancing its pharmacological activity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-(1-Benzoylpiperidin-4-yl)-2-chloro-N-methylpropanamide is unique due to its specific structural features, such as the presence of both a benzoyl group and a chloro group on the piperidine ring. These structural elements contribute to its distinct pharmacological properties and make it a valuable compound for research and development in medicinal chemistry .
Properties
IUPAC Name |
N-(1-benzoylpiperidin-4-yl)-2-chloro-N-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O2/c1-12(17)15(20)18(2)14-8-10-19(11-9-14)16(21)13-6-4-3-5-7-13/h3-7,12,14H,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKAUNDRZKNRTTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)C1CCN(CC1)C(=O)C2=CC=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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